molecular formula C12H23ClN2O2S B1463195 Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 1221792-10-4

Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No. B1463195
M. Wt: 294.84 g/mol
InChI Key: NUAIZOPMIMKPBY-UHFFFAOYSA-N
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Description

Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a chemical compound with the CAS Number: 1221792-10-4 . It has a linear formula of C12H23ClN2O2S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2S.ClH/c1-11(2,3)16-10(15)14-7-4-12(5-8-14)13-6-9-17-12;/h13H,4-9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.85 . It has a melting point range of 197 - 199 degrees Celsius . The compound should be stored under nitrogen .

Scientific Research Applications

Supramolecular Arrangements

The study by Graus et al. (2010) focuses on the synthesis of cyclohexane-5-spirohydantoin derivatives, including tert-butyl substituted diazaspirodecane compounds. It explores their molecular and crystal structures, highlighting the impact of substituents on supramolecular arrangements. This research underscores the relevance of such compounds in the study of crystal engineering and material science (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

Fernandez et al. (2002) describe the synthesis of tert-butoxycarbonyl-protected diazaspirodecane derivatives for use in peptide synthesis as constrained surrogates for dipeptides. This work emphasizes the role of these spirocyclic compounds in mimicking peptide backbones and their potential in designing peptide mimetics with enhanced stability and specificity (Fernandez et al., 2002).

NMR Spectroscopic Analysis

Guerrero-Alvarez et al. (2004) utilize tert-butyl substituted spirodecane derivatives to demonstrate the utility of NMR spectroscopy in determining the relative configuration of spirocyclic compounds. This study provides valuable insights into the structural analysis of complex molecules, facilitating their use in various synthetic and analytical applications (Guerrero-Alvarez et al., 2004).

Reaction Pathways and Synthesis

Moskalenko and Boev (2012) investigate the reaction pathways of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This research highlights the synthetic flexibility of spirocyclic compounds and their potential in generating diverse chemical structures with varying biological activities (Moskalenko & Boev, 2012).

Anticancer Activity

Flefel et al. (2017) synthesize new 1-thia-azaspiro[4.5]decane derivatives and evaluate their anticancer activity against several cancer cell lines. This study demonstrates the potential therapeutic applications of spirocyclic compounds in oncology, offering a foundation for further development into anticancer agents (Flefel et al., 2017).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S.ClH/c1-11(2,3)16-10(15)14-7-4-12(5-8-14)13-6-9-17-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAIZOPMIMKPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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